Daldinin A
Description
Contextualization of Daldinin A within the Genus Daldinia Secondary Metabolites
The genus Daldinia, a type of fungus, is a well-established source of structurally novel and pharmaceutically relevant natural products. nih.govnih.gov As of June 2024, 280 compounds have been isolated from this genus, with 196 being new to science. nih.govmdpi.com These secondary metabolites are categorized into major classes including terpenoids, alkaloids, polyketides, polyphenols, and steroids. nih.govnih.govresearchgate.netdntb.gov.ua
This compound itself is classified as an alkaloid and was first isolated from the fungus Daldinia concentrica. nih.govmdpi.com Alkaloids are a significant class of natural products characterized by the presence of a nitrogen atom within a heterocyclic ring. nih.govmdpi.com Within the Daldinia genus, 53 alkaloids have been identified, 43 of which were previously unknown. mdpi.com These alkaloids, including this compound, contribute to the diverse array of biological activities observed in extracts from these fungi, such as cytotoxic, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govmdpi.com
The production of this compound and other secondary metabolites can be influenced by the growth conditions of the fungus. For instance, variations in the culture medium can lead to the production of different compounds. researchgate.net This highlights the potential for discovering new and interesting molecules by manipulating the fungal environment.
Significance of this compound as a Novel Tricyclic Heterocycle in Chemical Biology
This compound is distinguished by its novel tricyclic heterocyclic structure. jst.go.jpnih.gov This unique molecular architecture makes it a subject of interest for synthetic chemists and chemical biologists. The total synthesis of this compound and its derivatives has been achieved, providing a pathway to produce these complex molecules in the laboratory. jst.go.jpacs.org This is significant because it allows for the creation of various analogs to explore their structure-activity relationships.
Research into the biological activity of this compound has revealed its potential in several areas. It has demonstrated potent radical scavenging activity, suggesting antioxidant properties. mdpi.com Furthermore, synthetic derivatives of this compound have shown a significant protective effect on endothelial cells against damage induced by high glucose levels. jst.go.jpnih.gov This finding points towards its potential as a lead compound for developing treatments for conditions related to hyperglycemia-induced cellular damage. jst.go.jpnih.gov The exploration of this compound and its analogs continues to be an active area of research, with the potential to uncover new therapeutic agents. jst.go.jpresearchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H18O5 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(2R,3S,6R)-6-ethyl-3-hydroxy-2-(2-hydroxypropan-2-yl)-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-8-one |
InChI |
InChI=1S/C15H18O5/c1-4-9-7-5-6-8-11(16)13(15(2,3)18)20-12(8)10(7)14(17)19-9/h5-6,9,11,13,16,18H,4H2,1-3H3/t9-,11+,13-/m1/s1 |
InChI Key |
ZJXXJTICUDDUSG-SUZMYJTESA-N |
Isomeric SMILES |
CC[C@@H]1C2=C(C3=C(C=C2)[C@@H]([C@@H](O3)C(C)(C)O)O)C(=O)O1 |
Canonical SMILES |
CCC1C2=C(C3=C(C=C2)C(C(O3)C(C)(C)O)O)C(=O)O1 |
Synonyms |
daldinin A |
Origin of Product |
United States |
Isolation and Source Organism Research
Isolation Methodologies from Fungal Cultures
The isolation of Daldinin A and its analogs from fungal cultures involves a multi-step process of extraction and purification. While specific protocols may vary between laboratories, a general methodology is consistently applied. The process typically commences with the extraction of fungal material—either the fruiting bodies or cultured mycelia—using a solvent.
One common method involves the methanolic extract of the fruiting body of the source fungus. researchgate.net For instance, in the isolation of various compounds from Daldinia concentrica, dried and powdered fruiting bodies are subjected to extraction with 70% aqueous methanol (B129727). nih.gov This initial extract is then filtered and concentrated to produce a residue.
This crude extract undergoes a process called liquid-liquid partitioning, where it is separated between ethyl acetate and water. nih.gov The organic phase, which contains compounds like this compound, is then concentrated. Following this, various chromatographic techniques are employed for purification. These include:
Silica (B1680970) Gel Column Chromatography : This technique separates compounds based on their polarity. The extract is passed through a column packed with silica gel, and different solvents or solvent mixtures are used to elute the compounds at different rates. nih.govresearchgate.net
Sephadex LH-20 Column Chromatography : This method separates molecules based on their size and is particularly useful for purifying natural products. nih.gov
Octadecylsilane (ODS) Column Chromatography : A type of reversed-phase chromatography that separates compounds based on their hydrophobicity. researchgate.net
Preparative High-Performance Liquid Chromatography (HPLC) : A high-resolution technique used in the final stages of purification to isolate the pure compound. researchgate.net
Through these sequential purification steps, this compound is isolated from the complex mixture of metabolites present in the fungal extract.
Identification of Daldinia concentrica as a Primary Producer Organism
Daldinia concentrica is a well-established primary producer of this compound. researchgate.net This ascomycete fungus is commonly known by names such as King Alfred's cake, cramp balls, and coal fungus. wikipedia.org Research has repeatedly identified this species as a source of this compound and a variety of other unique secondary metabolites. researchgate.netresearchgate.net
Specific instances of isolation from this organism have been documented in scientific literature. For example, Daldinan A (an alternative name for this compound) was first isolated from the fruiting bodies of Daldinia concentrica collected in Muju county, Jeonbuk province, Korea. researchgate.net Further studies have isolated this compound and its analogs from specimens collected at Odaesan National Park in Korea. researchgate.netnih.gov The fungus is recognized for producing a diverse array of chemical compounds, including terpenoids, alkaloids, and polyketides. researchgate.net
Table 1: Documented Collection Sites of Daldinia concentrica for this compound Isolation
| Collection Location | Country | Reference |
|---|---|---|
| Muju county, Jeonbuk province | South Korea | researchgate.net |
| Odaesan National Park | South Korea | researchgate.netnih.gov |
| Keryong Mountain, Chungnam Province | South Korea | nih.gov |
| Sonitpur district of Assam | India | drdo.gov.in |
Exploration of Other Daldinin-Producing Microorganisms and Analogs
While Daldinia concentrica is a primary source, other microorganisms have been found to produce analogs of this compound. The exploration of different fungal species has revealed a variety of structurally similar compounds, known as daldinins and other azaphilones.
A notable example is the fungus Penicillium thymicola, which is known to produce Daldinin D, a spiro azaphilone derivative. nih.gov This demonstrates that the core chemical structure of daldinins is not exclusive to the Daldinia genus.
Within the Daldinia genus itself, other species also produce a range of secondary metabolites. For instance, endophytic fungi of the Daldinia genus are recognized for their ability to produce bioactive compounds. researchgate.net The broader family, Hypoxylaceae, to which Daldinia belongs, is known for storing a large array of secondary metabolites in its stromatal tissue. This has led to the discovery of various azaphilones, which are chemically related to daldinins, from different species within this family.
Biogeographical and Ecological Contexts of Producer Fungi
Daldinia concentrica is a common and widespread saprotrophic fungus, meaning it obtains its nutrients from dead organic matter. wikipedia.org It is found globally in temperate regions. drdo.gov.in The fungus typically grows on dead and decaying wood of broadleaf trees, with a particular preference for ash (Fraxinus) and beech (Fagus) trees. nih.gov
Ecologically, Daldinia concentrica plays a significant role in the decomposition of wood. wikipedia.org As a white-rot fungus, it is capable of breaking down both cellulose and lignin, the primary components of wood. nih.gov This process is crucial for nutrient cycling within forest ecosystems. The fruiting body of the fungus is a hard, hemispherical structure that resembles a piece of coal. wikipedia.org Its interior is characterized by distinctive concentric silver-grey and black layers, which give the species its name, concentrica. wikipedia.org
The fungus can be found throughout the year and is not considered edible. wikipedia.org Its prevalence on dead hardwood across various continents makes it a readily available source for the study of this compound and other related natural products. The caterpillars of the concealer moth, Harpella forficella, have been observed to feed on this fungus, highlighting its role within its ecosystem. wikipedia.org
**Table 2: Ecological Profile of *Daldinia concentrica***
| Characteristic | Description |
|---|---|
| Common Names | King Alfred's cake, Cramp balls, Coal fungus |
| Lifestyle | Saprotrophic (decomposer of dead wood) |
| Primary Habitat | Dead and decaying hardwood |
| Preferred Host Trees | Ash (Fraxinus), Beech (Fagus) |
| Geographical Distribution | Widespread in temperate regions worldwide |
| Ecological Role | Wood decomposition (white rot), nutrient cycling |
| Fruiting Body | Hemispherical, hard, black, with internal concentric rings |
Advanced Structural Characterization and Stereochemical Elucidation
Comprehensive Spectroscopic Data Analysis for Structural Confirmationnih.govnpatlas.org
The elucidation of Daldinin A's planar structure was achieved through a detailed analysis of its spectroscopic data.
Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in determining the carbon skeleton and the connectivity of protons in this compound. The ¹H and ¹³C NMR spectra, recorded in deuterated chloroform (B151607) (CDCl₃), provided the chemical shifts and coupling constants necessary to piece together the molecular fragments. google.com
The ¹H NMR spectrum revealed the presence of eighteen protons, including signals corresponding to an ethyl group, two geminal methyl groups, and several methine protons on both sp² and sp³ hybridized carbons. google.com The ¹³C NMR spectrum showed fifteen distinct carbon signals, confirming the molecular formula and indicating the presence of carbonyl, olefinic, and aliphatic carbons. google.com
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) google.com
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
|---|---|---|---|---|
| 7.70 | d | 7.6 | 1H | H-8 |
| 6.96 | d | 7.6 | 1H | H-7 |
| 5.42 | dd | 4.4, 7.2 | 1H | H-11 |
| 5.37 | t | 6.8 | 1H | H-6 |
| 4.90 | s | 1H | H-4 | |
| 4.46 | d | 1H | H-13 | |
| 4.12 | m | 1H | H-5 | |
| 2.10 | m | 1H | H-10a | |
| 1.81 | m | 1H | H-10b | |
| 1.62 | s | 6H | H-15, H-16 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃) google.com
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| 168.4 | C | C-12 |
| 156.8 | C | C-9 |
| 152.7 | C | C-2 |
| 132.3 | CH | C-8 |
| 131.9 | CH | C-7 |
| 114.3 | C | C-3 |
| 109.7 | CH | C-6 |
| 91.1 | CH | C-4 |
| 82.7 | CH | C-11 |
| 73.1 | C | C-14 |
| 71.5 | CH | C-5 |
| 28.7 | CH₂ | C-10 |
| 27.8 | CH₃ | C-16 |
| 25.0 | CH₃ | C-15 |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the elemental composition of this compound. dntb.gov.ua The analysis provided an accurate mass measurement, which, in conjunction with the NMR data, confirmed the molecular formula as C₁₅H₁₈O₅. npatlas.org This formula corresponds to a monoisotopic mass of 278.1154 Da. np-mrd.org The fragmentation pattern observed in the mass spectrum would have provided further evidence for the proposed structure by showing the loss of specific molecular fragments, such as the ethyl and hydroxypropan-2-yl groups.
The definitive three-dimensional structure and absolute stereochemistry of this compound were unequivocally established by single-crystal X-ray diffraction analysis. nih.govkib.ac.cn This powerful technique involves irradiating a single, high-quality crystal of the compound with X-rays. uol.defzu.cz The resulting diffraction pattern is then mathematically analyzed to generate a detailed electron density map of the molecule, from which the precise spatial arrangement of each atom can be determined. fzu.cz For this compound, this analysis confirmed the connectivity of the atoms as determined by NMR and MS, and, crucially, established the relative and absolute configuration of all stereocenters. nih.gov
Stereochemical Assignment Methodologies
The assignment of the stereochemistry of this compound was primarily accomplished through single-crystal X-ray diffraction. nih.gov This method provides an unambiguous determination of the absolute configuration of chiral centers in a molecule, often by utilizing the anomalous dispersion of X-rays by the atoms. fzu.cz The analysis of the crystallographic data for this compound led to the assignment of its stereoisomeric form as (4R,5S,10R)-10-ethyl-5-hydroxy-4-(2-hydroxypropan-2-yl)-3,11-dioxatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),7-trien-12-one. np-mrd.org
In the absence of a suitable crystal for X-ray diffraction, other methodologies such as the application of the Cahn-Ingold-Prelog priority rules in conjunction with Nuclear Overhauser Effect (NOE) NMR experiments, or chiroptical methods like Electronic Circular Dichroism (ECD), could be employed to deduce relative and absolute stereochemistry. weebly.combvsalud.org However, for this compound, the successful application of single-crystal X-ray diffraction provided the most definitive and reliable assignment of its stereochemical features. nih.gov
Biosynthetic Pathways and Metabolic Engineering Approaches
Elucidation of Proposed Biosynthetic Routes for Daldinin A
The biosynthesis of this compound is rooted in the polyketide pathway, a common route for the production of a wide array of fungal secondary metabolites. nih.govnih.gov This pathway utilizes simple precursor molecules, assembling them into complex structures through a series of enzymatic reactions.
The backbone of this compound is constructed from acetate-derived precursors. rsc.org In fungi, acetyl-CoA serves as the fundamental building block for polyketide synthesis. nih.gov The biosynthesis of fatty acids and polyketides relies on the availability of acetyl-CoA in the cytosol. nih.gov Studies on related fungal species have shown that acetate is a more significant precursor for lipid and polyketide synthesis than glucose. nih.gov This process begins with the activation of acetate to acetyl-CoA by the enzyme acetyl-CoA synthetase. nih.govnih.gov
This compound is classified as a polyketide, a diverse group of natural products synthesized by polyketide synthases (PKSs). nih.govnih.gov The biosynthesis involves the iterative condensation of acyl-CoA thioesters, typically acetyl-CoA as a starter unit and malonyl-CoA as an extender. nih.govnih.gov The resulting linear poly-β-keto intermediate undergoes a series of cyclization reactions, such as Claisen and aldol condensations, to form various molecular scaffolds. nih.gov
In the case of related compounds from Daldinia concentrica, it is suggested that a common acetate-derived precursor gives rise to various aromatic metabolites. rsc.org It is proposed that many binaphthyl-related compounds from fungi are derived from the 1,8-dihydroxynaphthalene (DHN) polyketide pathway. researchgate.net
Table 1: Proposed Precursors and Intermediates in Daldinin Biosynthesis
| Molecule Type | Specific Compound | Role in Pathway |
| Primary Precursor | Acetate | Fundamental building block |
| Starter Unit | Acetyl-CoA | Initiates polyketide chain synthesis |
| Extender Unit | Malonyl-CoA | Used for iterative chain elongation |
| Key Intermediate | 1,8-dihydroxynaphthalene (DHN) | A likely intermediate in the formation of related binaphthyl compounds |
Genetic and Enzymatic Foundations of Daldinin Biosynthesis
The production of this compound is orchestrated by a suite of enzymes encoded by a biosynthetic gene cluster (BGC). nih.govmdpi.com Fungi are known to possess a wide variety of enzymes, such as oxidoreductases, transferases, and hydrolases, that are crucial for the synthesis of complex molecules. rsc.orgmdpi.com
At the core of the this compound BGC is a non-reducing polyketide synthase (NR-PKS). nih.govcore.ac.uk This large, multifunctional enzyme is responsible for the assembly of the polyketide backbone. nih.gov The domain architecture of a typical NR-PKS includes a starter unit:ACP transacylase (SAT), ketosynthase (KS), malonyl-CoA:ACP transacylase, product template (PT), acyl-carrier protein (ACP), and a thioesterase (TE) or Claisen cyclase (CLC) domain. nih.gov
Following the synthesis of the polyketide chain by the PKS, a series of tailoring enzymes modify the structure to yield the final this compound molecule. These enzymes can include oxidoreductases (like P450 monooxygenases), transferases, and hydrolases, which are encoded by other genes within the BGC. rsc.orgmdpi.com
Strategies for Modulating Daldinin Production in Fungal Strains
Enhancing the production of this compound or inducing the expression of silent BGCs to produce novel derivatives can be achieved through several metabolic engineering strategies. nih.govmdpi.com
The One Strain Many Compounds (OSMAC) approach is a powerful strategy for activating silent BGCs and increasing the diversity of secondary metabolites produced by a single fungal strain. mdpi.comnih.gov This method involves systematically altering cultivation parameters, such as nutrient composition, temperature, aeration, and culture medium. mdpi.comfrontiersin.orgmdpi.com By changing the growth conditions, the fungal metabolism can be shifted, leading to the expression of previously unexpressed genes and the production of new or higher quantities of desired compounds. nih.govnih.gov For instance, varying the culture media for fungi has been shown to significantly affect their metabolite profiles and the antimicrobial efficacy of the extracts produced. nih.gov
Table 2: Examples of OSMAC Parameters for Modulating Fungal Metabolism
| Parameter | Variations | Potential Outcome |
| Culture Media | Different carbon and nitrogen sources (e.g., PDB, rice, wheat) | Activation of different BGCs, altered metabolite profiles frontiersin.orgnih.gov |
| Additives | Epigenetic modifiers (e.g., SAHA), chemical elicitors (e.g., 5-azacytidine) | Induction of silent gene clusters, accumulation of novel compounds nih.govnih.gov |
| Physical Conditions | Temperature, pH, aeration, static vs. shaking culture | Changes in enzyme activity and gene expression, leading to different metabolic outputs mdpi.comnih.gov |
With the advent of whole-genome sequencing, genome mining has become an essential tool for identifying novel BGCs. mdpi.comnih.gov Bioinformatic tools like antiSMASH can predict BGCs within a fungal genome, revealing the untapped biosynthetic potential of a strain. nih.govresearchgate.net This approach allows for the targeted discovery of gene clusters that may be responsible for producing compounds like this compound. mdpi.comyoutube.com
Once a promising BGC is identified, heterologous expression can be used to produce the corresponding metabolite. nih.govrsc.org This technique involves cloning the entire BGC from the native fungus, which may be difficult to cultivate or genetically manipulate, into a well-characterized host organism such as Aspergillus nidulans or yeast. nih.govnih.govmdpi.com Successful heterologous expression can lead to the production of the desired compound, confirm the function of the BGC, and provide a platform for further genetic engineering to improve yields or create novel derivatives. rsc.orgresearchgate.net
Comparative Biosynthetic Studies with Related Daldinin Analogs (e.g., Daldinin F)
This compound belongs to the azaphilone class of fungal polyketides, characterized by a highly oxygenated pyranoquinone bicyclic core. While the complete biosynthetic pathway of this compound has not been fully elucidated, comparative studies with structurally related analogs, such as Daldinin F, offer insights into the enzymatic machinery and genetic architecture responsible for their formation. These comparative analyses are crucial for understanding the diversification of azaphilone structures and for developing metabolic engineering strategies.
The biosynthesis of azaphilones, including daldinins, is generally initiated by a polyketide synthase (PKS). Fungal PKSs are large, multifunctional enzymes that catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to produce a polyketide chain nih.govrasmusfrandsen.dk. The structural variations observed among daldinin analogs likely arise from the differential activity of tailoring enzymes that modify the polyketide backbone.
At present, a direct comparative study detailing the distinct biosynthetic gene clusters (BGCs) for this compound and Daldinin F is not extensively documented in publicly available research. However, based on the known chemistry of azaphilone biosynthesis, the structural differences between this compound and Daldinin F can be attributed to variations in the "tailoring" steps that follow the initial polyketide synthesis. These steps can include oxidation, reduction, cyclization, and acylation, catalyzed by enzymes such as cytochrome P450 monooxygenases, dehydrogenases, and acyltransferases.
Genome sequencing of fungi from the genus Daldinia has revealed the presence of numerous "silent" or "cryptic" biosynthetic gene clusters nih.govresearchgate.net. These are gene clusters that are not expressed, or are expressed at very low levels, under standard laboratory conditions. Activation of these silent BGCs through various strategies, such as chemical epigenetic modification or co-cultivation, has been a fruitful approach for discovering novel secondary metabolites within this genus nih.govresearchgate.net. It is plausible that the BGCs for this compound and Daldinin F reside within such silent clusters, which would explain the current lack of detailed comparative biosynthetic information.
Metabolic engineering approaches for enhancing the production of azaphilones in other fungi, such as Monascus species, have involved the manipulation of genes encoding PKSs and tailoring enzymes. These strategies provide a framework for future work on daldinins. Once the specific BGCs for this compound and Daldinin F are identified, similar metabolic engineering techniques could be applied to overproduce these compounds or to generate novel analogs.
A hypothetical comparison of the biosynthetic pathways of this compound and Daldinin F, based on their chemical structures, is presented in Table 1. This table outlines the likely enzymatic steps and the key differences that would account for their structural divergence.
| Biosynthetic Step | Putative Enzyme Class | Role in this compound Biosynthesis | Role in Daldinin F Biosynthesis | Key Structural Difference |
| Polyketide Chain Assembly | Polyketide Synthase (PKS) | Formation of the core polyketide backbone. | Formation of a similar or identical core polyketide backbone. | Likely conserved between the two pathways. |
| Cyclization/Aromatization | Cyclase/Aromatase | Formation of the bicyclic pyranoquinone core. | Formation of the bicyclic pyranoquinone core. | Likely conserved. |
| Hydroxylation | Cytochrome P450 Monooxygenase | Introduction of hydroxyl groups at specific positions on the core structure. | Introduction of hydroxyl groups at potentially different positions. | The number and location of hydroxyl groups may differ. |
| Acylation | Acyltransferase | Attachment of a specific acyl side chain. | Attachment of a different acyl side chain. | The nature of the acyl side chain is a key point of variation. |
| Further Modifications | Various tailoring enzymes | Additional enzymatic modifications (e.g., methylation, dehydration). | Additional enzymatic modifications that may differ from those in the this compound pathway. | Leads to the final distinct structures of the two compounds. |
Table 1: Hypothetical Comparative Analysis of this compound and Daldinin F Biosynthesis. This table is based on general knowledge of azaphilone biosynthesis and the known structures of this compound and F. The specific enzymes and the exact sequence of events are yet to be experimentally confirmed.
Future research involving the sequencing and annotation of the genomes of this compound and F-producing fungal strains, followed by gene knockout and heterologous expression studies, will be necessary to definitively identify and compare their biosynthetic gene clusters. Such studies will not only illuminate the fascinating biochemistry of daldinin biosynthesis but also pave the way for the rational design and production of novel azaphilone compounds with potentially valuable biological activities.
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches for Daldinin A and its Analogs
The total synthesis of this compound and its analogs has been achieved through a multi-step sequence that allows for structural variation. A notable strategy provides a reliable and versatile route to prepare this compound and its derivatives from inexpensive raw materials under mild conditions and with high yields. nih.gov The synthesis is designed to be convergent, allowing for the late-stage introduction of different side chains to produce a variety of analogs. nih.govnih.gov
The general synthetic protocol commences with commercially available materials and proceeds through several key transformations. nih.gov A representative pathway begins with an alkynol, which is oxidized to an alkynal. This intermediate then undergoes a Michael addition-aldol reaction sequence to form a key phenol intermediate. nih.gov Subsequent steps involve esterification, oxidation, and reduction to form a racemic phthalide. nih.gov The core tricyclic structure is then constructed through a Dieckmann condensation followed by a Krapcho decarboxylation. nih.gov An aldol reaction then sets the stage for the crucial stereoselective reduction that defines the final stereochemistry of the molecule. nih.gov
Table 1: Key Stages in a Total Synthesis Approach to Daldinins
| Stage | Key Reaction Type | Starting Material (Example) | Intermediate/Product |
|---|---|---|---|
| 1 | Oxidation | Hex-1-yn-1-ol | Hex-2-ynal |
| 2 | Michael Addition-Aldol | 1,3-Acetonedimethyldicarboxylate & Alkynal | Phenol intermediate (3) |
| 3 | Esterification | Phenol (3) & Ethyl bromoacetate | Ester (4) |
| 4 | Oxidation & Reduction | Ester (4) | Racemic Phthalide (6) |
| 5 | Cyclization/Decarboxylation | Phthalide (6) | Tricyclic ketone (8) |
| 6 | Aldol Reaction | Ketone (8) & Acetone | Diastereomers (9) |
Data derived from a representative total synthesis protocol. nih.gov
A critical challenge in the synthesis of this compound is the precise control of its stereocenters. Asymmetric synthesis is paramount because different enantiomers or diastereomers of a molecule can have vastly different biological activities. Methodologies that can selectively produce a single desired stereoisomer are therefore highly valuable. researchgate.net
In the synthesis of this compound, the construction of the chiral centers is accomplished in the final reduction step. This key transformation converts a prochiral ketone into a chiral alcohol with high stereoselectivity. nih.gov The methodology employed is an asymmetric transfer hydrogenation, which utilizes a chiral catalyst to influence the stereochemical outcome of the reaction, ensuring the formation of the desired enantiomer in high optical purity. nih.govresearchgate.net This approach is a powerful tool for establishing the absolute configuration of the stereogenic centers in the final molecule.
A highly effective strategy employed in the synthesis of this compound and its derivatives is the combination of dynamic kinetic resolution (DKR) and asymmetric transfer hydrogenation (ATH). nih.gov This chemoenzymatic or chemocatalytic process allows for the conversion of a racemic mixture of starting materials into a single, enantiomerically pure product, theoretically achieving a 100% yield, which is a significant advantage over standard kinetic resolutions that have a maximum yield of 50%. unipa.itnih.gov
DKR is a powerful technique where a racemic starting material undergoes continuous racemization in situ, allowing a chiral catalyst to selectively react with one enantiomer. unipa.itnih.gov In the context of the this compound synthesis, the final key step involves the reduction of diastereomers (9) via a DKR-ATH process. nih.gov
The Asymmetric Transfer Hydrogenation (ATH) of the ketone intermediate uses a chiral ruthenium catalyst, specifically a Noyori/Ikariya-type [RuCl(TsDPEN)(p-cymene)] catalyst. nih.govnih.gov This catalyst facilitates the transfer of hydrogen from a hydrogen donor (like formic acid or isopropanol) to the ketone in a highly stereoselective manner. nih.govorganic-chemistry.org As the chiral catalyst reduces one enantiomer much faster than the other, the equilibrium between the interconverting enantiomers is continuously shifted, allowing the entire mixture to be converted into the desired chiral alcohol product. nih.govunipa.it This DKR-ATH step is crucial for establishing the final stereochemistry of the daldinin core with high optical purity. nih.gov
Synthetic Pathways for this compound Derivatives with Varied Alkyl Side Chains
A key advantage of the developed total synthesis is its flexibility, which conveniently allows for the preparation of this compound derivatives with different alkyl side chains. nih.govnih.gov This is achieved by beginning the synthetic sequence with different alkynols, which contain the desired alkyl group. nih.gov The rest of the synthetic protocol remains largely the same, demonstrating the robustness of the pathway. nih.gov
This approach has been successfully used to synthesize a series of this compound derivatives to explore structure-activity relationships. nih.gov For instance, four derivatives with side chains of varying lengths (propyl, butyl, pentyl, and hexyl) have been prepared using the same synthetic protocol. nih.gov This versatility is critical for medicinal chemistry applications, as varying the length and nature of the alkyl side chain can affect properties such as hydrophobicity, membrane permeability, and metabolic stability, potentially leading to improved biological activity. nih.gov
Table 2: Synthesized this compound Derivatives with Varied Side Chains
| Derivative | Alkyl Side Chain | Starting Alkynol |
|---|---|---|
| This compound Analog 1 | Propyl | Pent-1-yn-1-ol |
| This compound Analog 2 | Butyl | Hex-1-yn-1-ol |
| This compound Analog 3 | Pentyl | Hept-1-yn-1-ol |
Table based on a study that synthesized four this compound derivatives. nih.gov
Development of Novel Reactions for Daldinin Scaffold Construction
The core of this compound is a 2,3-dihydrobenzofuran moiety, a common scaffold in many natural products and biologically active molecules. The development of novel and efficient reactions to construct this ring system is an active area of research and is directly applicable to creating new synthetic routes for daldinins.
Recent advances in synthetic methodology have produced several innovative strategies for building the 2,3-dihydrobenzofuran scaffold:
Rhodium(III)-catalyzed C-H activation: A unique approach involves the C-H activation of N-phenoxyacetamides followed by a carbooxygenation of 1,3-dienes. This redox-neutral [3+2] annulation method offers high chemoselectivity and good functional group compatibility.
Palladium-catalyzed Heck/Tsuji-Trost reaction: A highly enantioselective palladium-catalyzed reaction between o-bromophenols and 1,3-dienes provides a direct route to chiral substituted 2,3-dihydrobenzofurans with excellent control over region and stereochemistry.
Brønsted Acid-catalyzed Annulation: Phosphoric acid (PA) has been used to catalyze stereoselective [3+2] annulation reactions to prepare 2,3-dihydrobenzofuran derivatives. Similarly, triflic acid (TfOH) can catalyze a metal-free [4+1] annulation of p-quinone methides with α-aryl diazoacetates.
Photocatalysis: Photo-induced, metal-free methods have been developed for synthesizing sulfonated 2,3-dihydrobenzofuran derivatives from 2-allylphenol derivatives and α-iodo sulfones.
Copper-catalyzed [3+2] Cycloaddition: An efficient method for preparing 2-aryl-2,3-dihydrobenzofuran scaffolds involves the copper-catalyzed [3+2] cycloaddition between quinone esters and styrene derivatives, achieving high yields and excellent enantioselectivities. nih.gov
These modern synthetic methods provide powerful new tools for the construction of the this compound scaffold and could enable the development of more efficient and versatile second-generation total syntheses.
Biological Activity Profiling and Mechanistic Investigations
In Vitro Biological Activities of Daldinin A
Endothelial Cell Protection Studies against Hyperglycemia-Induced Damage
This compound derivatives have demonstrated significant protective effects on endothelial cells subjected to high glucose conditions, which are known to induce cellular damage. jst.go.jpnih.gov Research involving four synthesized this compound derivatives with varying alkyl group side chains revealed their capacity to shield endothelial cells from hyperglycemia-induced death. jst.go.jpnih.gov These protective effects are crucial in the context of diabetic vascular complications, where endothelial cell dysfunction is a primary pathological event. nih.govsemanticscholar.orgnih.govresearchgate.net
A key study highlighted that these derivatives effectively safeguard endothelial cells against the detrimental impacts of high glucose levels. jst.go.jp Among the synthesized compounds, the derivative with a three-carbon alkyl side chain, designated as compound 10a, exhibited the most potent protective effect. jst.go.jp This suggests a structure-activity relationship where the length of the alkyl side chain influences the compound's biological efficacy in this protective role. jst.go.jp The findings from these studies underscore the potential of this compound derivatives as therapeutic agents for mitigating vascular complications arising from diabetes. jst.go.jp
Table 1: Protective Effects of this compound Derivative (10a) on Endothelial Cells
| Condition | Apoptosis Rate (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
|---|---|---|---|---|
| Control | 22.62 | 2.32 | 8.56 | 11.74 |
| High Glucose (HG) | 44.18 | 3.48 | 13.14 | 27.56 |
| HG + Compound 10a | 24.26 | 3.58 | 8.52 | 12.16 |
Data sourced from a study on human umbilical vein endothelial cells (HUVECs). jst.go.jp
Antioxidant Activity Assessments
This compound, a naturally occurring alkaloid isolated from the fungus Daldinia concentrica, has been identified as a potent antioxidant. nih.govresearchgate.net In vitro assessments have confirmed its radical scavenging capabilities. Specifically, this compound demonstrated significant activity in scavenging the 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical, with a reported IC50 value of 10.4 µM. researchgate.net This indicates its efficiency in neutralizing free radicals, which are implicated in various pathological processes, including cellular damage.
Further studies on related isoindolinone derivatives isolated from Daldinia concentrica have also reported a range of antioxidant activities in the ABTS assay, with IC50 values from 3.21 to 39.67 µM. researchgate.net The antioxidant properties of these compounds are significant as they can help mitigate oxidative stress, a key factor in the development and progression of numerous diseases. researchgate.net
Table 2: Antioxidant Activity of this compound
| Assay | Compound | IC50 Value (µM) |
|---|---|---|
| ABTS Radical Scavenging | This compound | 10.4 |
Data from in vitro antioxidant activity assessment. researchgate.net
Cellular and Molecular Mechanisms of Action of this compound Derivatives
Modulation of Mitochondrial Membrane Potential
Derivatives of this compound have been shown to exert their protective effects on endothelial cells by modulating mitochondrial function, specifically by maintaining the mitochondrial membrane potential (ΔΨm). jst.go.jpnih.gov A decrease in ΔΨm is a critical early event in the process of apoptosis, or programmed cell death. jst.go.jp In studies involving endothelial cells exposed to high glucose, this compound derivatives were observed to preserve the mitochondrial membrane potential, thus protecting the mitochondria's functional integrity. jst.go.jp
The maintenance of ΔΨm is essential for cellular bioenergetics. jst.go.jp The ability of this compound derivatives to prevent the drop in mitochondrial membrane potential under hyperglycemic stress suggests a significant protective effect on mitochondrial function. jst.go.jp This mechanism is crucial for preventing the cascade of events that lead to cell death.
Apoptosis Pathway Modulation
This compound derivatives have been found to modulate the apoptosis pathway, thereby reducing cell death in endothelial cells exposed to high glucose. jst.go.jp Apoptosis is a regulated process of cell death that can be triggered by various stimuli, including high glucose-induced stress. jst.go.jp Research has demonstrated that treatment with a this compound derivative, specifically compound 10a, can effectively inhibit the apoptosis induced by high glucose. jst.go.jp
In one study, high glucose treatment led to an apoptosis rate of 44.18% in human umbilical vein endothelial cells (HUVECs). jst.go.jp However, when these cells were treated with compound 10a, the apoptosis rate was significantly reduced to 24.26%, a level comparable to that of the control group (22.62%). jst.go.jp This indicates that this compound derivatives can interfere with the signaling cascades that lead to programmed cell death, offering a potential therapeutic strategy for preventing cell loss in hyperglycemic conditions. jst.go.jp
Investigation of Related Daldinin Analogs' Bioactivities
Research into the biological activities of compounds structurally related to this compound has revealed a range of cytotoxic and antimicrobial properties. While studies focusing specifically on synthetic analogs of this compound are limited in the public domain, investigations into other metabolites isolated from the same fungal genus, Daldinia, provide valuable insights into the potential bioactivities of related chemical structures.
Cytotoxicity in Specific Cell Lines
Several compounds isolated from Daldinia concentrica, the fungal source of Daldinins A, B, and C, have been evaluated for their cytotoxic effects against various cancer cell lines. nih.gov These related compounds, while not direct synthetic analogs of this compound, offer a glimpse into the cytotoxic potential of metabolites from this fungus.
For instance, two alkaloid compounds, dalesindoloid A and dalesindoloid B, demonstrated cytotoxic activity against the human leukemia (HL-60) cell line. nih.gov Dalesindoloid A was particularly potent with a half-maximal inhibitory concentration (IC₅₀) of 1.0 µM. nih.gov
Another compound identified as "daldinin," a cytochalasin from D. concentrica, was reported to exhibit moderate-to-weak cytotoxicity against several tumor cell lines. researchgate.net Additionally, a study on other constituents of D. concentrica found that an isocoumarin (B1212949) (6,8-dihydroxy-3-methyl-3,4-dihydroisocoumarin), a triterpenoid (B12794562) ((22R)-hydroxylanosta-7,9(11),24-trien-3-one), and ergosterol (B1671047) all showed moderate cytotoxicity against four human cancer cell lines: KB (epidermal carcinoma), MCF7 (breast carcinoma), SK-LU-1 (lung carcinoma), and HepG2 (hepatocellular carcinoma). nih.gov
The cytotoxic activities of these selected compounds from Daldinia species are summarized below.
Antimicrobial Activities
The antimicrobial potential of compounds related to this compound has also been a subject of investigation. Various metabolites from Daldinia species have shown activity against a spectrum of bacteria.
Dalesindoloid A, in addition to its cytotoxic properties, exhibited antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 9.1 µM. nih.gov Further studies on metabolites from Daldinia eschscholtzii identified other compounds with notable antimicrobial effects. For example, 8-O-methylnodulisporin F and nodulisporin H were active against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Bacillus cereus. nih.gov
Another compound, daldisone B, isolated from a Daldinia species, showed moderate antibacterial activity against S. aureus, Enterococcus faecalis, and B. cereus. mdpi.com The isocoumarin 6,8-dihydroxy-3-methyl-3,4-dihydroisocoumarin, also demonstrated growth inhibition of Staphylococcus aureus, with an IC₅₀ value of 87.81 µg/mL. nih.gov
The antimicrobial activities of these selected related compounds are detailed in the table below.
Structure Activity Relationship Sar Studies
Systematic Analysis of Structural Modifications and Bioactivity Profiles
Initial investigations into Daldinin A revealed its potent antioxidant properties, demonstrating significant 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonate) radical scavenging activity with an IC₅₀ value of 10.4 µM, which was superior to the positive control, butylated hydroxyanisole (IC₅₀ = 10.8 µM). researchgate.net
To further elucidate its therapeutic potential and the structural determinants of its activity, systematic structural modifications have been undertaken. Researchers have synthesized several derivatives of this compound, primarily focusing on variations in its side chains. These modified compounds were subsequently evaluated for their biological efficacy. A notable finding from these studies is the significant protective effect exhibited by this compound derivatives on endothelial cells against damage induced by high glucose levels. jst.go.jpnih.gov This suggests a potential role for this compound and its analogs in addressing vascular complications associated with conditions like diabetes. Furthermore, a new daldinin derivative (compound 6) was reported to possess bactericidal activity, alongside weak cytotoxicity toward mammalian cells. researchid.co
These findings highlight the versatility of the this compound scaffold and the impact of even subtle structural changes on its biological profile.
Influence of Alkyl Side Chain Variations on Biological Efficacy
A key area of SAR investigation for this compound has focused on the influence of its alkyl side chain. In a study synthesizing four this compound derivatives, the length and nature of the alkyl side chain were systematically varied. jst.go.jpnih.gov The bioactivity tests revealed a clear correlation between the alkyl chain length and the protective effect on endothelial cells against high glucose-induced damage. Notably, the derivative compound possessing a three-carbon alkyl side chain demonstrated the most potent protective effect among the synthesized analogs. jst.go.jpnih.gov
The following table summarizes the general impact of alkyl side chain variations observed in this compound derivatives on their biological efficacy in protecting endothelial cells:
| Alkyl Side Chain Length | Observed Biological Efficacy (Endothelial Cell Protection) |
| Varying lengths | Significant protection against high glucose-induced damage jst.go.jpnih.gov |
| Three-carbon chain | Best protective effect observed jst.go.jpjst.go.jp |
| Other lengths | Varied effects, generally less potent than three-carbon chain jst.go.jp |
(Note: In an interactive environment, this table would allow for sorting or filtering based on efficacy or chain length.)
This specific finding underscores the critical role of the alkyl side chain in modulating the biological activity of this compound derivatives, indicating an optimal length for the observed protective effects.
Identification of Key Pharmacophores for Observed Activities
A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.net For this compound, the core tricyclic heterocycle, a benzofuran (B130515) scaffold, is recognized as a crucial structural motif frequently found in various natural products and drug substances with diverse biological activities. researchgate.net
Based on the systematic analysis of structural modifications, particularly the influence of alkyl side chain variations, the following are inferred as key pharmacophoric elements for this compound's observed activities:
The Tricyclic Benzofuran Core: This fundamental framework provides the structural rigidity and essential electronic features for interaction with biological targets. jst.go.jpvulcanchem.comresearchgate.net
Computational and In Silico Approaches to SAR
Computational and in silico approaches play an increasingly vital role in modern SAR studies, offering efficient and cost-effective methods for understanding and predicting the biological activity of compounds. These methods are particularly valuable in drug discovery for systematic assessment of SAR transfer and lead optimization. nih.gov
Common in silico techniques relevant to SAR include:
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, providing insights into binding affinities and interaction modes with target proteins. nih.govresearchgate.net
Molecular Dynamics Simulations: These simulations provide a dynamic view of molecular interactions over time, offering a more realistic understanding of how a ligand interacts with its receptor and the conformational changes involved. nih.govresearchgate.net
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Computational models can predict the pharmacokinetic and toxicological properties of compounds, aiding in the early identification of promising drug candidates. nih.govresearchgate.net
While specific detailed in silico studies focusing solely on this compound were not extensively reported in the immediate literature search, these computational methodologies are broadly applicable to complex natural products like this compound and its derivatives. They can be employed to further explore the binding mechanisms, refine pharmacophore models, and predict the biological profiles of novel this compound analogs, thereby accelerating the rational design of new therapeutic agents. nih.govnih.gov
Future Research Directions and Translational Potential
Advancements in Pharmacological Mechanism Elucidation
Initial studies have highlighted the bioactivity of Daldinin A and its derivatives, particularly their protective effects on endothelial cells against high glucose-induced damage. nih.govjst.go.jp However, the precise pharmacological mechanisms underlying these effects remain an area for intensive investigation. Future research should concentrate on elucidating these mechanisms to better understand how this compound exerts its therapeutic effects. mdpi.comnih.gov This will likely involve a combination of in vitro and in vivo studies to identify specific cellular targets and signaling pathways modulated by the compound. One study has already pointed to its potent radical scavenging activity. mdpi.comresearchgate.net A comprehensive understanding of its mechanism of action is crucial for its potential development as a therapeutic agent. mdpi.com
Strategies for Enhancing this compound Efficacy through Chemical Modification
The synthesis of this compound derivatives has already shown promise in enhancing its bioactivity. nih.govjst.go.jp A study involving the synthesis of four this compound derivatives with varying alkyl side chains demonstrated that these modifications can significantly impact their protective effects on endothelial cells. nih.govjst.go.jp Specifically, a derivative with a three-carbon alkyl side chain exhibited the most potent effect. nih.govjst.go.jp This highlights the potential of chemical modification as a strategy to improve the efficacy of this compound. Future efforts in this area will likely focus on creating a broader range of analogues to explore structure-activity relationships further. google.comnih.gov The development of efficient and versatile total synthesis methods will be crucial for generating these new derivatives for biological evaluation. google.com
Potential for Novel Natural Product-Derived Drug Discovery
This compound is part of a larger family of daldinins, which represent a novel class of naturally occurring tricyclic heterocycles. nih.govjst.go.jpresearchgate.net The discovery of this compound and the exploration of its derivatives underscore the vast potential of natural products as a source for new drug leads. uni-giessen.demdpi.comresearchgate.net The genus Daldinia has been shown to produce a wide array of secondary metabolites with diverse biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov This rich chemical diversity offers a promising platform for the discovery of new therapeutic agents. mdpi.com Continued investigation into the secondary metabolites of Daldinia species and other natural sources is likely to yield more novel compounds with significant pharmacological potential. mdpi.comnifs.ac.lk
Integration of Advanced Omics Technologies in this compound Research
To gain a more comprehensive understanding of the biological effects of this compound, the integration of advanced omics technologies is essential. numberanalytics.comhumanspecificresearch.orgjusst.orgelsevier.com These technologies, including genomics, proteomics, transcriptomics, and metabolomics, can provide a systems-level view of the molecular changes induced by the compound. numberanalytics.comhumanspecificresearch.orgjusst.orgnih.gov
Genomics and Transcriptomics: These approaches can identify genes and gene expression patterns that are altered by this compound treatment. plantandfood.comnih.govfrontiersin.orggenomicsengland.co.uk This information can provide insights into the signaling pathways and cellular processes affected by the compound.
Proteomics: By analyzing the entire set of proteins in a cell or tissue, proteomics can identify the direct protein targets of this compound and its derivatives. dalriadatx.comnibn.go.jpnih.govmdpi.com This can help to elucidate its mechanism of action at a molecular level. nibn.go.jp
Metabolomics: This technology can be used to study the changes in the metabolic profile of cells or organisms in response to this compound, providing further clues about its biological activity. nih.gov
The data generated from these omics studies will be invaluable for building a comprehensive picture of this compound's pharmacological profile and for identifying potential biomarkers for its therapeutic effects. numberanalytics.comhumanspecificresearch.org
Collaborative Research Opportunities in Natural Product Chemistry and Chemical Biology
The advancement of this compound research will greatly benefit from collaborative efforts between natural product chemists, chemical biologists, and pharmacologists. csir.co.zaraci.org.au Natural product chemists can contribute their expertise in the isolation, structure elucidation, and synthesis of this compound and its analogues. csir.co.zagriffith.edu.au Chemical biologists can then utilize these compounds as tools to probe biological systems and identify their cellular targets. griffith.edu.au Such interdisciplinary collaborations are crucial for accelerating the translation of basic research findings into potential clinical applications. raci.org.au Symposia and joint research projects can foster these collaborations and drive innovation in the field of natural product-derived drug discovery. raci.org.au
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question when investigating Daldinin A's biological activity?
- A well-structured research question must be clear, feasible, and aligned with the study's aims . Begin by identifying gaps in existing literature (e.g., uncharacterized bioactivity or structural properties). Ensure the question is answerable through empirical data (e.g., "How does this compound inhibit fungal growth in Aspergillus species under varying pH conditions?"). Avoid overly broad phrasing (e.g., "What does this compound do?") and ensure alignment with experimental constraints (time, resources) .
Q. What experimental methodologies are critical for ensuring the reproducibility of this compound isolation procedures?
- Document step-by-step protocols for extraction, purification, and validation. Include:
- Source material details (species, geographical origin, storage conditions).
- Chromatographic parameters (column type, solvent gradients, detection wavelengths).
- Validation metrics (yield, purity via HPLC/LC-MS, spectral data comparisons with literature).
- Reference standards and controls to confirm compound identity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound's structural identity and purity?
- Nuclear Magnetic Resonance (NMR) : Use 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) spectra to assign stereochemistry and functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% threshold) and monitor degradation under stress conditions (heat, light).
- Cross-validate results with published data for consistency .
Advanced Research Questions
Q. How can researchers systematically analyze contradictory findings in this compound's mechanism of action across different model systems?
- Comparative methodology review : Identify variables (e.g., dosage, exposure time, cell lines) that differ between studies.
- Statistical re-analysis : Apply meta-analytic tools (e.g., random-effects models) to quantify heterogeneity.
- Contextual factors : Assess environmental conditions (e.g., pH, temperature) or host-microbe interactions that may modulate bioactivity.
- Propose follow-up experiments (e.g., transcriptomic profiling) to resolve ambiguities .
Q. What approaches are recommended for integrating multi-omics data to elucidate this compound's biosynthetic pathways?
- Genomic mining : Identify gene clusters in native producers via antiSMASH or BLAST homology searches.
- Metabolomic profiling : Use LC-MS/MS to track intermediate metabolites in knockout mutants.
- Proteomic validation : Confirm enzyme activity via heterologous expression (e.g., in E. coli) and in vitro assays.
- Network analysis : Map metabolic pathways using tools like KEGG or MetaCyc to prioritize candidate genes .
Q. How should one design a robust experimental framework to assess this compound's structure-activity relationships (SAR) while minimizing confounding variables?
- Variable isolation : Test structural analogs (e.g., methylated or hydroxylated derivatives) under identical conditions.
- Dose-response assays : Use standardized cell lines or enzyme targets to quantify IC50 values.
- Control groups : Include solvent-only controls and known inhibitors (positive/negative controls).
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across analogs .
Methodological Considerations
- Data validation : Replicate experiments across independent labs to confirm reproducibility .
- Ethical reporting : Disclose limitations (e.g., low yields, solvent interference) and propose mitigation strategies .
- Interdisciplinary collaboration : Combine chemical analysis with bioinformatics or molecular biology tools to address complex questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
